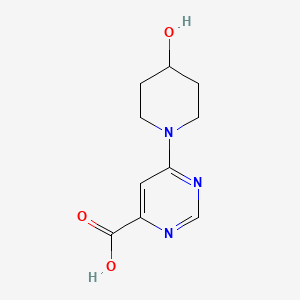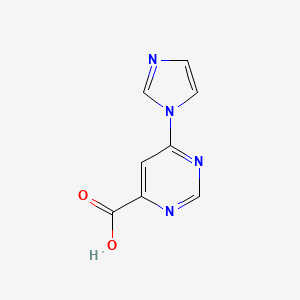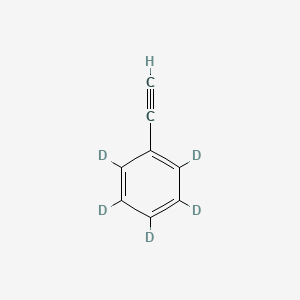
2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid
描述
“2-(1H-pyrrol-1-yl)propanoic acid” is a compound with the CAS Number: 63751-72-4. It has a molecular weight of 139.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(1H-pyrrol-1-yl)propanoic acid” is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The compound “2-(1H-pyrrol-1-yl)propanoic acid” is solid in its physical form .科学研究应用
2-CPPA has a variety of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in medicinal chemistry. In organic synthesis, 2-CPPA is used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and drugs. In coordination chemistry, 2-CPPA is used as a ligand to form coordination complexes with metals. In medicinal chemistry, 2-CPPA has been used to synthesize a variety of pharmaceuticals.
作用机制
Target of Action
It is known that pyrrole derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers, suggesting they may interact with their targets through electronic conduction .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, suggesting that this compound may have broad effects on cellular metabolism .
Result of Action
Given its conductive properties, it may influence cellular processes by modulating the electrical properties of cells .
实验室实验的优点和局限性
2-CPPA has a number of advantages for lab experiments, including its ease of synthesis and its wide range of applications. However, it also has some limitations, including its low solubility in water and its instability in the presence of light.
未来方向
The potential future directions for 2-CPPA research include further exploration of its biochemical and physiological effects, development of new synthesis methods, and investigation of its potential therapeutic applications. Additionally, further research into its coordination chemistry could lead to the development of new coordination complexes and new applications in materials science. Finally, further research into its pharmacological properties could lead to the development of new drugs.
安全和危害
生化分析
Biochemical Properties
2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper-catalyzed oxidative cyclization reactions, leading to the formation of pyrrolo[1,2-a]quinoxalines . These interactions involve C–C bond cleavage and the formation of new C–C and C–N bonds, suggesting that this compound can act as a substrate in complex biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s involvement in oxidative cyclization reactions indicates its potential to modulate cellular redox states and influence gene expression related to oxidative stress responses . Additionally, its interactions with biomolecules can impact cellular metabolism by altering the flux of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme-catalyzed reactions. The compound participates in copper-catalyzed oxidative cyclization reactions, where it undergoes C–C bond cleavage and forms new C–C and C–N bonds . This suggests that this compound can act as a substrate for enzymes that facilitate these reactions, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can participate in reactions over extended periods, indicating its stability under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where the compound’s interactions with biomolecules can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in cellular metabolism and oxidative stress responses . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in oxidative cyclization reactions suggests its involvement in pathways related to redox metabolism and the formation of complex organic molecules . These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s involvement in oxidative cyclization reactions may influence its distribution within cells, particularly in regions where these reactions occur .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its involvement in oxidative cyclization reactions suggests that it may localize to regions within the cell where these reactions are catalyzed by enzymes . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-cyclopropyl-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(9(12)13,8-4-5-8)11-6-2-3-7-11/h2-3,6-8H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJMBRBYABQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



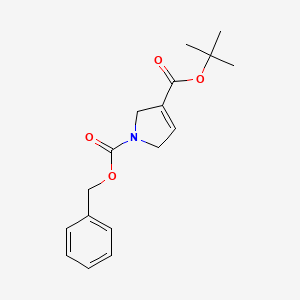
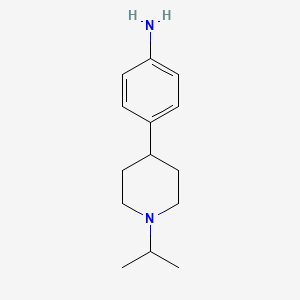

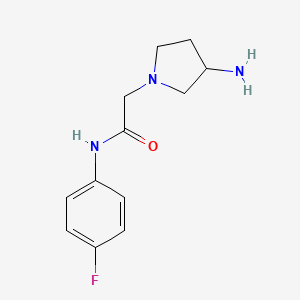
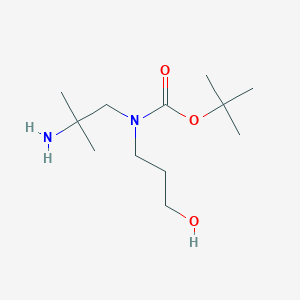
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
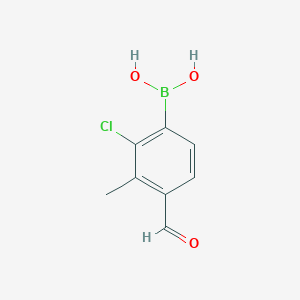
![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)
